molecular formula C14H21BrN2O2 B14668376 2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide CAS No. 38521-23-2

2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide

Cat. No.: B14668376
CAS No.: 38521-23-2
M. Wt: 329.23 g/mol
InChI Key: UZWSEHZAMNIMGA-UHFFFAOYSA-N
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Description

2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenoxy group attached to an acetamide moiety, which is further linked to a diethylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The acetamide moiety can be reduced to an amine under reducing conditions.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the bromophenoxy group.

    Reduction: Amine derivatives of the acetamide moiety.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the diethylaminoethyl chain can form ionic interactions with negatively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Bromophenoxy)-N-(2-(diethylamino)ethyl)acetamide is unique due to the presence of both the bromophenoxy and diethylaminoethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in biological systems that are not possible with simpler analogs.

Properties

CAS No.

38521-23-2

Molecular Formula

C14H21BrN2O2

Molecular Weight

329.23 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C14H21BrN2O2/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

UZWSEHZAMNIMGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

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